Isomannide

Vue d'ensemble

Description

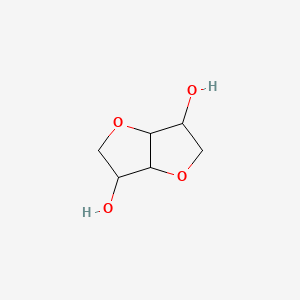

This compound is a structurally rigid bicyclic molecule with a C2 axis of symmetry and two hydroxyl groups at the endo position, making it an attractive scaffold for synthetic applications . Isomannide has been widely used in various fields, including polymer synthesis, pharmaceuticals, and as a catalyst in asymmetric synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isomannide is typically synthesized through the dehydration of D-mannitol. The process involves heating D-mannitol in the presence of an acid catalyst, such as sulfuric acid, to remove water molecules and form the bicyclic structure of this compound . The reaction conditions usually include temperatures ranging from 100°C to 150°C and reaction times of several hours .

Industrial Production Methods: On an industrial scale, this compound is produced as a byproduct during the processing of corn oil . The large-scale production involves similar dehydration processes but optimized for higher yields and efficiency. The use of continuous reactors and advanced separation techniques ensures the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Isomannide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Oxidation: this compound can be oxidized using a TEMPO/laccase system, leading to the formation of diketones . This reaction is highly efficient, with conversions of up to 99% .

Reduction: Reduction reactions of this compound are less common but can be achieved using standard reducing agents such as sodium borohydride .

Substitution: this compound can undergo nucleophilic substitution reactions, particularly with dimethyl carbonate, to form dicarboxymethyl derivatives . This reaction is facilitated by the presence of a weak base and results in high yields .

Common Reagents and Conditions:

Oxidation: TEMPO/laccase system, mild conditions.

Reduction: Sodium borohydride, room temperature.

Substitution: Dimethyl carbonate, weak base, moderate temperatures.

Major Products:

Oxidation: Diketones.

Reduction: Reduced this compound derivatives.

Substitution: Dicarboxymethyl derivatives.

Applications De Recherche Scientifique

Chiral Auxiliaries and Drug Development

Isomannide has been identified as a potential chiral auxiliary in asymmetric synthesis, aiding in the development of pharmaceuticals with specific stereochemical configurations. Its derivatives have been explored as inhibitors for serine proteases, which are critical targets in drug discovery for diseases such as hepatitis C and dengue fever . Notably, this compound-based peptidomimetics have shown promising results as inhibitors for human kallikrein enzymes (KLK5 and KLK7), which are implicated in skin inflammation and cancer .

Catalysis

Catalysts in Asymmetric Synthesis

This compound derivatives have been utilized as effective catalysts in asymmetric synthesis reactions. Their ability to form stable complexes with substrates enhances reaction selectivity and efficiency, making them valuable in producing enantiomerically pure compounds . This application underscores the importance of this compound in advancing synthetic methodologies in organic chemistry.

Ionic Liquids

Synthesis of Ionic Liquids

Recent studies have highlighted the use of this compound in the synthesis of ionic liquids, which are increasingly important in green chemistry due to their low volatility and high thermal stability. These ionic liquids derived from this compound exhibit favorable properties for various applications, including solvent systems for chemical reactions and extraction processes .

Case Studies

Case Study 1: Polymer Mechanical Properties

A detailed study comparing the mechanical properties of this compound- and isoidide-based polymers revealed that the former exhibited lower entanglement due to its stereochemistry, resulting in more linear polymer chains. This finding emphasizes the significance of molecular structure on material properties .

Case Study 2: Inhibition of Serine Proteases

Research conducted on N-t-Boc amino acid esters derived from this compound demonstrated their potential as inhibitors for serine proteases involved in viral infections. The molecular modeling studies indicated that these compounds could effectively bind to the active sites of target enzymes, providing a basis for further drug development .

Mécanisme D'action

The mechanism of action of isomannide involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and other interactions with various substrates, facilitating catalytic and synthetic processes . In biological systems, this compound derivatives can inhibit proteases by binding to their active sites and preventing substrate access .

Comparaison Avec Des Composés Similaires

Isoidide: An epimer of isomannide with different stereochemistry, affecting its reactivity and applications.

Uniqueness: this compound’s unique structure, with its C2 symmetry and endo hydroxyl groups, makes it particularly suitable for specific synthetic applications, such as the formation of chiral ionic liquids and biodegradable polymers . Its rigidity and stability also contribute to its effectiveness as a catalyst and chiral auxiliary .

Activité Biologique

Isomannide, a bicyclic sugar alcohol derived from D-mannose, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Overview of this compound

This compound (1,4:3,6-dianhydro-D-mannitol) is a sugar alcohol that can be synthesized from D-mannose. It possesses a rigid bicyclic structure that allows it to serve as a versatile scaffold in drug design and polymer synthesis. Its derivatives have been investigated for their pharmacological properties, particularly as inhibitors of specific enzymes involved in disease processes.

Enzyme Inhibition

Recent studies have highlighted the role of this compound-based compounds as potent inhibitors of human kallikrein-related peptidases (KLKs), specifically KLK5 and KLK7. These enzymes are implicated in skin inflammation and cancer. The introduction of N-protected amino acids into this compound derivatives has resulted in compounds with submicromolar affinity for these targets. For instance, one study reported values ranging from 0.3 to 0.7 μM for KLK5 inhibitors derived from this compound .

Table 1: Inhibitory Activity of this compound Derivatives on KLK5 and KLK7

| Compound | KLK5 IC50 (μM) | KLK7 IC50 (μM) |

|---|---|---|

| 1 | 3.7 | 19.6 |

| 2 | 4.4 | 6.0 |

| 3 | 11.8 | 16.9 |

| 4 | 21.7 | 3.8 |

The compounds were characterized by their competitive inhibition mechanism, which was confirmed through enzyme kinetics studies and molecular docking simulations . This suggests that this compound derivatives could be developed into specific therapeutic agents for treating conditions associated with KLK dysregulation.

Toxicological Studies

This compound has been evaluated for its safety profile in various studies. Notably, it was found to produce no toxic symptoms when administered intravenously or ingested in large quantities . This safety profile supports its potential use in clinical settings, particularly as a therapeutic agent or a component in drug formulations.

Case Study: Antidote for Cyanide Poisoning

A significant application of this compound is its use as part of formulations aimed at treating cyanide poisoning. In a comparative study involving rabbits poisoned with potassium cyanide, administration of this compound derivatives showed improved survival rates when given shortly after exposure . The treatment was associated with stabilization of vital signs and reduction in blood lactate levels, indicating its potential utility as an emergency antidote.

Polymer Applications

This compound is also being explored in materials science, particularly in the synthesis of biobased polymers. Its derivatives have been used to create fully biobased polybenzoxazines through a microwave-assisted synthesis process . These materials exhibit promising mechanical properties and biodegradability, making them suitable for various industrial applications.

Propriétés

Numéro CAS |

641-74-7 |

|---|---|

Formule moléculaire |

C6H10O4 |

Poids moléculaire |

146.14 g/mol |

Nom IUPAC |

(3S,6S)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol |

InChI |

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4-,5?,6?/m0/s1 |

Clé InChI |

KLDXJTOLSGUMSJ-LRUBVUKESA-N |

SMILES |

C1C(C2C(O1)C(CO2)O)O |

SMILES isomérique |

C1[C@@H](C2C(O1)[C@H](CO2)O)O |

SMILES canonique |

C1C(C2C(O1)C(CO2)O)O |

Key on ui other cas no. |

28218-68-0 641-74-7 24332-71-6 |

Synonymes |

1,4-3,6-dianhydro-D-mannitol 1,4-3,6-dianhydromannitol isomannide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of isomannide?

A: this compound has the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol. []

Q2: What are the key structural features of this compound?

A: this compound is a bicyclic diol characterized by two fused tetrahydrofuran rings in an endo-endo configuration. This rigid structure and the presence of two hydroxyl groups contribute to its unique properties. []

Q3: Is this compound soluble in water? What about other solvents?

A: Yes, this compound exhibits good solubility in water, methanol, and ethanol. []

Q4: What is the thermal stability of this compound?

A: this compound exhibits good thermal stability. Derivatives like this compound-based polyesters typically start to decompose above 300°C. []

Q5: Can this compound impart specific properties to polymers?

A: Yes, incorporating this compound into polymers can significantly impact their properties. For instance, it can enhance rigidity, increase glass transition temperature (Tg), and influence crystallinity. [, , ]

Q6: Has this compound been explored for catalytic applications?

A: While not a catalyst itself, this compound serves as a valuable building block for chiral ligands used in asymmetric catalysis. For example, this compound-derived phosphines have demonstrated up to 96% enantiomeric excess in the asymmetric hydrogenation of olefins. []

Q7: Can this compound be used to synthesize surfactants?

A: Yes, this compound-based fatty acid monoesters have been synthesized and evaluated for their surfactant properties. These bio-surfactants exhibit promising critical micelle concentration (CMC) and surface tension values. []

Q8: Have computational methods been used to study this compound and its derivatives?

A: Yes, computational chemistry plays a crucial role in understanding this compound's properties and behavior. Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of mannitol dehydration to this compound. [] Additionally, molecular docking and molecular dynamics (MD) simulations have been used to study the interaction of this compound-based peptidomimetics with enzymes like human tissue kallikreins. []

Q9: How do structural modifications of this compound affect its biological activity?

A: Research on this compound-based peptidomimetics as inhibitors for human tissue kallikreins 5 and 7 highlights the impact of structural modifications on activity. Introducing N-protected amino acids into the this compound scaffold led to increased potency, with some derivatives exhibiting submicromolar affinity. []

Q10: Does the stereochemistry of this compound play a role in its applications?

A: Absolutely. The endo-endo configuration of this compound's hydroxyl groups differentiates it from its isomers and significantly influences its reactivity in various chemical reactions and its ability to form specific complexes. [, ]

Q11: What is known about the stability of this compound under different conditions?

A: this compound is hygroscopic, meaning it readily absorbs moisture from the air. [] Specific stability studies under various conditions are crucial for its successful incorporation into different applications.

Q12: Is there information available on the safety profile of this compound?

A12: While this compound derivatives have been explored for pharmaceutical applications, limited information is available regarding the specific toxicity and safety profile of this compound itself. Comprehensive toxicological studies are necessary to ensure its safe utilization.

Q13: What analytical methods are commonly used to characterize this compound and its derivatives?

A13: A variety of techniques are employed to characterize this compound-containing compounds. Common methods include:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) [, , ], Fourier Transform Infrared (FTIR) spectroscopy [] are used for structural elucidation.

- Chromatography: Gas Chromatography (GC) [], Size Exclusion Chromatography (SEC) [, ] are used to analyze molecular weight and purity.

- Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) Mass Spectrometry [, , ] is used for precise molecular weight determination, especially for polymers and cyclic oligomers.

- Thermal Analysis: Differential Scanning Calorimetry (DSC) [, , , ] provides information on thermal transitions such as glass transition temperature and melting point.

Q14: What is known about the biodegradability of this compound-based polymers?

A: Research indicates that this compound-based polymers, specifically polyesters, can exhibit biodegradability. The degradation rate can be influenced by factors like the type of comonomers used and the polymer's microstructure. []

Q15: How does the dissolution rate of this compound impact its potential applications?

A15: The dissolution rate of this compound is an important consideration for applications where its bioavailability and controlled release are crucial. This factor becomes particularly relevant in pharmaceutical formulations.

Q16: What are some of the key tools and resources available for research on this compound?

A16: Research on this compound benefits from a range of tools and resources, including:

Q17: What are some of the historical milestones in the research and development of this compound?

A17: Research on this compound and its isomers dates back to the early 20th century. Key milestones include:

- Early Synthesis and Characterization: Initial synthesis and structural characterization of this compound and its isomers. [, ]

- Exploration of Pharmaceutical Applications: Investigation of this compound derivatives as potential diuretics and their physiological effects. []

- Emergence as a Bio-Based Building Block: Growing interest in utilizing this compound as a renewable building block for polymers, surfactants, and other materials. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.